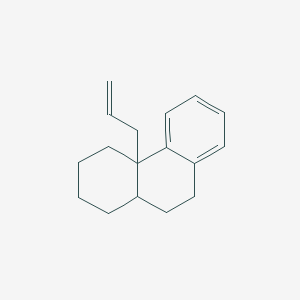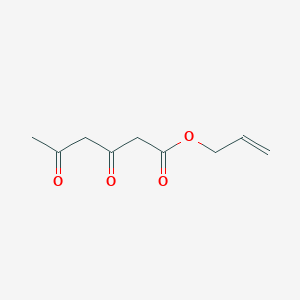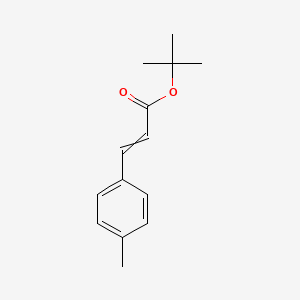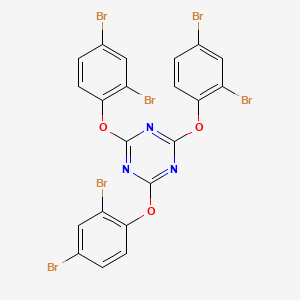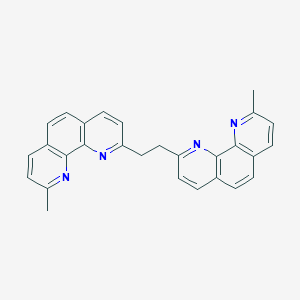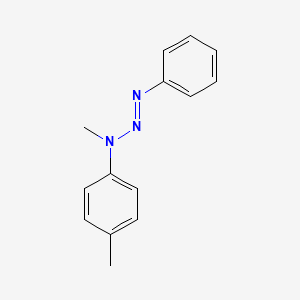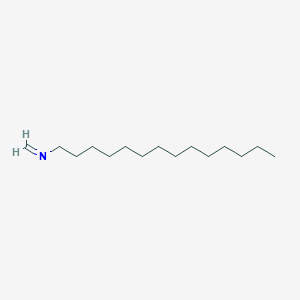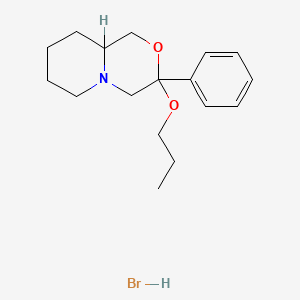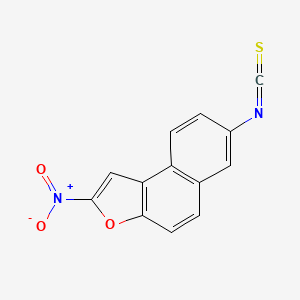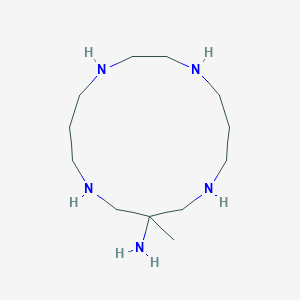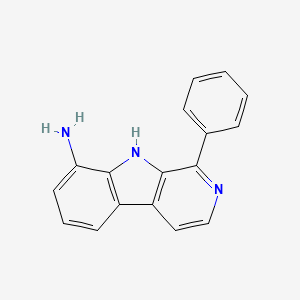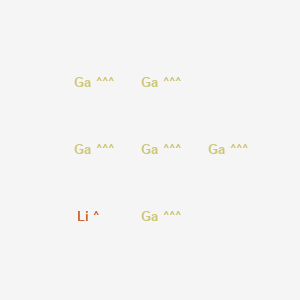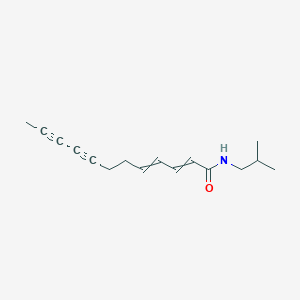
Cyclohexylphosphonothioic diisothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylphosphonothioic diisothiocyanate is an organophosphorus compound characterized by the presence of a cyclohexyl group attached to a phosphonothioic acid moiety, which is further substituted with two isothiocyanate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexylphosphonothioic diisothiocyanate can be synthesized through a multi-step process involving the reaction of cyclohexylamine with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then treated with cyanuric chloride to yield the desired isothiocyanate product . The reaction typically requires aqueous conditions and the presence of a base to facilitate the formation of the dithiocarbamate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexylphosphonothioic diisothiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines or thioureas.
Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate groups under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thioureas.
Substitution: Thiourea derivatives and other substituted products.
Aplicaciones Científicas De Investigación
Cyclohexylphosphonothioic diisothiocyanate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of cyclohexylphosphonothioic diisothiocyanate involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biological molecules. This reactivity underlies its use in bioconjugation and labeling applications . The compound can also interact with molecular targets involved in various biochemical pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Sulforaphane
Comparison: Cyclohexylphosphonothioic diisothiocyanate is unique due to the presence of both a cyclohexyl group and phosphonothioic acid moiety, which distinguishes it from other isothiocyanates. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and material science .
Propiedades
Número CAS |
112894-74-3 |
|---|---|
Fórmula molecular |
C8H11N2PS3 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
cyclohexyl-diisothiocyanato-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H11N2PS3/c12-6-9-11(14,10-7-13)8-4-2-1-3-5-8/h8H,1-5H2 |
Clave InChI |
KIGYPJLUXZXIAC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(=S)(N=C=S)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


